7-Methyl-2-phenylnaphthalene-1,4-dione
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Overview
Description
7-Methyl-2-phenylnaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by a naphthalene ring system substituted with a methyl group at the 7th position and a phenyl group at the 2nd position. Naphthoquinones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-1,4-naphthoquinone with an appropriate aryl aldehyde in the presence of a catalyst. For instance, L-proline has been used as a green organocatalyst under reflux conditions in ethanol to synthesize hydroxy-substituted naphthalene-1,4-dione derivatives . The reaction typically proceeds with high yields, short reaction times, and the catalyst can be reused multiple times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using efficient and cost-effective catalysts. The use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions has been reported for the preparation of hydroxyl naphthalene-1,4-dione derivatives . This method offers advantages such as high yields, short reaction times, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the naphthoquinone core and the substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
7-Methyl-2-phenylnaphthalene-1,4-dione has a wide range of scientific research applications:
Medicine: Naphthoquinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities. This compound may be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways. Naphthoquinones are known to exert their effects by generating reactive oxygen species (ROS) and inducing oxidative stress in cells. This can lead to the inhibition of cellular processes and the induction of apoptosis in cancer cells. The compound may also interact with enzymes and proteins involved in redox reactions, further contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone:
1,4-Naphthoquinone: A simple naphthoquinone derivative with diverse applications in organic synthesis and medicinal chemistry.
2-Methyl-1,4-naphthoquinone:
Uniqueness
7-Methyl-2-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
211362-46-8 |
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Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
7-methyl-2-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O2/c1-11-7-8-13-15(9-11)17(19)14(10-16(13)18)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
DSBRGXJXDGAQHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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